REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([NH2:10])=[N:4][C:5](SC)=[N:6][CH:7]=1.O[O:12][S:13]([O-:15])=O.[K+].S(=O)(O)[O-].[Na+].[CH3:22]O>O>[F:1][C:2]1[C:3]([NH2:10])=[N:4][C:5]([S:13]([CH3:22])(=[O:15])=[O:12])=[N:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
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FC=1C(=NC(=NC1)SC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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S([O-])(O)=O.[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the majority of the MeOH was removed on the rotary evaporator
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Type
|
EXTRACTION
|
Details
|
The aqueous residue was extracted with EtOAc (2×250 mL)
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC(=NC1)S(=O)(=O)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.79 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |